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Lantibiotic actagardine

Cat. No.: B1576248
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Description

Contextualization within Lantibiotic Science and Antimicrobial Peptide Research

Lantibiotics are categorized as Class I bacteriocins, which are small peptides (<5 kDa) that undergo extensive post-translational modifications. wikipedia.orgoup.commdpi.com They are broadly classified into two main types based on their structural and functional characteristics. oup.comoup.com Type A lantibiotics, such as nisin, are typically elongated, flexible, and cationic molecules that primarily act by forming pores in the membranes of target bacteria. oup.comoup.com In contrast, Type B lantibiotics, the group to which actagardine belongs, are globular and more rigid molecules. wikipedia.orgoup.comoup.com Their mode of action generally involves the inhibition of crucial bacterial enzymes. oup.comoup.com

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents, and lantibiotics like actagardine have emerged as promising candidates due to their potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). frontiersin.orggoogle.comdoi.org

Historical Research Milestones in Actagardine Discovery and Characterization

Actagardine, originally known as gardimycin, was first discovered in 1976, produced by the bacterium Actinoplanes garbadinensis. core.ac.uktaylorandfrancis.com Further research identified that Actinoplanes liguriae also produces this lantibiotic. taylorandfrancis.com A significant milestone in actagardine research was the elucidation of its primary structure, which was revised in 1995 through the use of advanced NMR spectroscopy and mass spectrometry. nih.gov This revealed a tetracyclic 19-residue peptide containing one lanthionine (B1674491) and three overlapping β-methyllanthionine bridges. nih.gov

The complete three-dimensional solution structure of actagardine was determined by NMR spectroscopy in 1997, revealing a rigid and compact globular shape. rcsb.orgnih.gov In 2009, the biosynthetic gene cluster for actagardine was cloned and sequenced, providing crucial insights into its production and paving the way for bioengineering efforts. nih.gov This led to the creation of actagardine variants with potentially enhanced properties. nih.gov

Significance of Actagardine as a Type B Lantibiotic in Fundamental Microbiological Research

Actagardine's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. oup.comnih.govportlandpress.com It achieves this by binding to Lipid II, an essential precursor for peptidoglycan synthesis. taylorandfrancis.comnih.govportlandpress.comcpu-bioinfor.org This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain by transglycosylase enzymes. oup.comnih.govportlandpress.comresearch-nexus.net Unlike Type A lantibiotics that rapidly form pores, the inhibition of cell wall synthesis by actagardine leads to a slower process of cell lysis. oup.comnih.govportlandpress.com

This distinct mode of action makes actagardine a valuable tool in fundamental microbiological research. The study of its interaction with Lipid II provides a deeper understanding of the intricate process of bacterial cell wall formation. pnas.org Furthermore, the elucidation of its biosynthetic pathway, involving enzymes like the dehydratase GarM and the monooxygenase GarO, offers insights into the complex post-translational modifications that generate such a potent antimicrobial compound. nih.govuniprot.org The ability to generate and study actagardine variants also provides a platform to investigate structure-activity relationships in lantibiotics. nih.gov

Interactive Data Tables

Table 1: Key Properties of Actagardine

PropertyValue/Description
Producing Organism Actinoplanes garbadinensis, Actinoplanes liguriae core.ac.uktaylorandfrancis.com
Alternative Name Gardimycin nih.govcpu-bioinfor.org
Lantibiotic Class Type B wikipedia.orgoup.com
Molecular Weight ~1.88 kDa rcsb.org
Amino Acid Residues 19 nih.govrcsb.org
Structure Tetracyclic, globular nih.govrcsb.orgcpu-bioinfor.org
Mechanism of Action Inhibition of peptidoglycan biosynthesis by binding to Lipid II taylorandfrancis.comnih.govportlandpress.com

Table 2: Structural Features of Actagardine

FeatureDescription
Lanthionine Bridge One N-terminal ring (residues 1-6) rcsb.orgcpu-bioinfor.org
Methyllanthionine Bridges Three intertwined C-terminal rings (residues 7-12, 9-17, 14-19) rcsb.orgcpu-bioinfor.org
Oxidation The C-terminal thioether bridge is oxidized to a sulfoxide (B87167) nih.govcpu-bioinfor.org
3D Conformation Rigid, compact globular shape with two putative binding pockets rcsb.orgnih.gov

Properties

bioactivity

Antibacterial

sequence

SSGWVCTLTIECGTVICAC

Origin of Product

United States

Molecular Architecture and Structural Elucidation Research

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

The determination of actagardine's structure necessitated the use of high-resolution techniques capable of resolving the complexities of this densely modified peptide.

The three-dimensional solution structure of actagardine was determined at high resolution using a combination of homonuclear and heteronuclear two- and three-dimensional NMR spectroscopy. nih.gov The primary sequence of this tetracyclic 19-residue peptide antibiotic was elucidated through a combination of several ¹H NMR techniques. nih.gov

A comprehensive analysis of the NMR data yielded 133 non-trivial distance and 22 torsional-angle constraints, which were fundamental in constructing the molecule's spatial arrangement. nih.gov An ensemble of 15 low-energy structures was calculated, resulting in a root-mean-square deviation (rmsd) of the backbone coordinates of 17 pm with respect to the average structure. The two distinct thioether ring systems, from residues 1-6 and 7-19, were even more precisely defined, with backbone rmsd values of 10 pm and 14 pm, respectively. nih.gov

These NMR studies revealed that actagardine possesses a rigid and compact globular shape. This conformation is a direct result of its constraining bridging pattern, which consists of an N-terminal lanthionine (B1674491) ring (residues 1-6) and three intertwined C-terminal methyllanthionine rings (residues 7-12, 9-17, and 14-19). Further stability is conferred to the C-terminal ring system by a short antiparallel β-sheet. A notable feature of the actagardine structure is the presence of two putative binding pockets. One pocket is formed by the covalent constraints of the C-terminal thioether ring system. The second, and more hydrophilic, pocket is formed by the L-shaped orientation of the N-terminal and C-terminal thioether ring systems and contains the only two hydrophilic residues, Glutamic acid (Glu11) and Serine (Ser2). This second pocket shares a region of high sequence similarity with the related lantibiotic mersacidin (B1577386), suggesting its role in the antibiotic mode of action. nih.gov

Alongside NMR, mass spectrometry (MS) has been a crucial tool in the structural analysis of actagardine. Electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique, has been particularly useful for analyzing this thermally labile and large biomolecule without inducing fragmentation. nih.gov This allows for the accurate determination of the molecular weight of the intact peptide.

For sequence analysis, tandem mass spectrometry (MS/MS) has been employed. This technique involves the fragmentation of the ionized peptide in the gas phase, providing sequence-specific fragment ions that allow for the deduction of the amino acid sequence. nih.gov In the case of actagardine, tandem mass spectrometry was instrumental in confirming the location of the sulfoxide (B87167) group within the three intertwined C-terminal rings. nih.gov

Furthermore, the chemical sequencing method developed by Pehr Edman, known as Edman degradation, was also used to determine the N-terminal amino acid sequence of actagardine and its natural variant, Ala(0)-actagardine. nih.govmetwarebio.com This classic technique involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide. ehu.eus

The wealth of experimental data obtained from NMR spectroscopy was integrated with computational chemistry methods to generate a high-resolution three-dimensional structure of actagardine. nih.gov A key computational approach used was distance geometry, which utilizes the distance constraints derived from NMR experiments (specifically from Nuclear Overhauser Effect Spectroscopy, NOESY) to calculate possible conformations of the molecule. nih.gov

Following the initial structure generation with distance geometry, an iterative relaxation-matrix-refinement procedure was employed. nih.gov This process refines the initial structures by comparing the theoretical NOE intensities calculated from the model with the experimental NOE data, and then adjusting the structure to minimize the difference. This integration of experimental NMR data with computational refinement techniques was essential for achieving the high-resolution solution structure of actagardine. nih.gov Such computational approaches are vital for translating the complex, multidimensional data from NMR into a coherent and accurate three-dimensional representation of the molecule. mdpi.comnih.gov

Characterization of Unique Post-Translational Modifications (PTMs)

Actagardine's structure is rich in post-translational modifications, which are installed enzymatically after the ribosomal synthesis of the precursor peptide. These modifications are fundamental to its structure and function.

The defining features of actagardine, as a lantibiotic, are its lanthionine and methyllanthionine thioether bridges. These intramolecular cross-links are formed through a two-step enzymatic process. First, specific serine and threonine residues in the precursor peptide are dehydrated by a lanthionine synthetase enzyme to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govnih.gov In the case of actagardine, this is carried out by the bifunctional lanthionine synthetase GarM. nih.gov

In the second step, the thiol groups of cysteine residues perform a Michael-type addition to the dehydroamino acids, forming the characteristic thioether linkages. nih.govnih.gov This cyclization process is highly regio- and stereospecific, resulting in a defined pattern of interconnected rings. nih.gov In actagardine, this results in one lanthionine bridge and three methyllanthionine bridges. nih.gov

A unique post-translational modification in actagardine is the presence of a sulfoxide group on one of the methyllanthionine residues. nih.gov Research has identified a specific enzyme, GarO, encoded within the actagardine biosynthetic gene cluster, as being responsible for this oxidation. nih.govrsc.org GarO is a luciferase-like monooxygenase that utilizes flavin mononucleotide (FMN) as a cofactor. nih.gov

In vitro studies have demonstrated that GarO can catalyze the addition of an oxygen atom (+16 Da) to the fully cyclized actagardine precursor, and that this enzymatic activity does not require the presence of the leader peptide. nih.gov Gene disruption studies have further confirmed the role of GarO in the formation of the sulfoxide group. nih.gov This enzymatic oxidation is crucial for the full biological activity of actagardine. nih.gov

Comparative Structural Biology of Actagardine and Related Lanthipeptides

The three-dimensional conformation of a lantibiotic is critical to its biological activity. Comparative structural studies between actagardine and other related lanthipeptides provide valuable insights into the structure-function relationships, highlighting conserved motifs and points of divergence that may influence their mechanisms of action and antimicrobial specificity.

Deoxyactagardine B (DAB) is a naturally occurring structural analogue of actagardine. The primary distinction between the two molecules lies in the absence of a sulfoxide group on one of the methyllanthionine bridges in DAB. This modification in actagardine is catalyzed by a unique luciferase-like monooxygenase enzyme, encoded by the garO gene. Experimental deletion of this gene from the actagardine biosynthetic gene cluster results in the production of deoxy variants, confirming the enzymatic basis of this oxidation.

Table 1: Comparison of Actagardine and Deoxyactagardine B (DAB)

FeatureActagardineDeoxyactagardine B (DAB)
Sulfoxide Group PresentAbsent
Key Biosynthetic Enzyme GarO (monooxygenase)GarO activity is absent/bypassed
Amino Acid Differences Prototype sequenceV15L and I16V substitutions
Overall Conformation GlobularGlobular

Further structural understanding is derived from comparing actagardine to other related type-B lantibiotics, such as michiganin A and the putative lantibiotic gnavucin.

Michiganin A , produced by the tomato pathogen Clavibacter michiganensis, is a type-B lantibiotic that strongly resembles actagardine. Its structural model was developed based on its high sequence similarity to actagardine. However, significant differences exist. A key variation is the absence of a methyllanthionine ring that connects residues 7 and 12 in actagardine. In Michiganin A, the analogous threonine at position 8 is dehydrated but does not form a thioether bridge with a cysteine. This results in at least one free cysteine residue, likely at position 13, a feature not seen in the fully cyclized actagardine. Other distinctions include conservative amino acid substitutions (Val in actagardine replaced by Leu and Ile in Michiganin A) and single-residue extensions at both the N- and C-termini.

Gnavucin has been identified through computational analysis of biosynthetic gene clusters as a homolog of actagardine. While the genetic blueprint suggests a similar structural peptide, detailed biochemical and structural elucidation of gnavucin itself is not as extensively documented as that of actagardine or Michiganin A. The primary relationship is established at the genetic level, indicating a conserved biosynthetic pathway for a structurally similar, though likely distinct, molecule.

Table 2: Structural Divergence and Conservation: Actagardine vs. Michiganin A

Structural FeatureActagardineMichiganin A
Core Structure Type-B LantibioticType-B Lantibiotic, resembles actagardine
Thr₇-Cys₁₂ Bridge Present (Methyllanthionine ring)Absent (Thr₈ is dehydrated but not cyclized)
Free Cysteine Residues NoneAt least one, likely Cys₁₃
Terminal Extensions None (19 amino acids)One-residue N- and C-terminal extensions (21 amino acids)
Internal Residues Contains Valine at key positionsContains Leucine and Isoleucine at analogous positions
Conserved Feature Glutamate residue (Glu₁₁) important for activityConserved Glutamate residue (Glu₁₂)

Lantibiotics are broadly classified into two main structural types: Type-A and Type-B. Actagardine is a quintessential example of a Type-B lantibiotic, characterized by a compact, rigid, and globular shape. This conformation is a direct result of its complex and intertwined thioether bridging pattern, which includes an N-terminal lanthionine ring and three C-terminal methyllanthionine rings. This rigid structure is further stabilized by a short antiparallel beta-sheet in the C-terminal region.

In stark contrast, Type-A lantibiotics, such as the well-studied nisin, are typically elongated, flexible, and cationic peptides. Their structure is less compact, and they often possess a more linear arrangement of lanthionine rings. This fundamental difference in three-dimensional architecture—globular versus elongated—underpins their distinct mechanisms of action. While many Type-A lantibiotics act primarily by disrupting the cell membrane integrity of target organisms, the globular shape of Type-B lantibiotics like actagardine is suited for a different mode of action: the specific inhibition of enzyme function, namely the interference with cell wall biosynthesis by binding to Lipid II.

Table 3: Conformational Differences: Actagardine (Type-B) vs. Type-A Lantibiotics

CharacteristicActagardine (Type-B)Typical Type-A Lantibiotics (e.g., Nisin)
Overall Shape Globular, compact, rigidElongated, flexible
Molecular Size Up to 19 residuesUp to 34 residues
Charge (at neutral pH) Generally no net charge or negative chargeCationic (positively charged)
Primary Mechanism Inhibition of enzyme function (e.g., cell wall synthesis)Disruption of cell membrane integrity
Structural Features Intertwined polycyclic structureLess compact, more linear ring arrangement

Biosynthetic Pathways and Genetic Determinants Research

Identification and Characterization of the Actagardine Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster responsible for actagardine production was first identified and sequenced from Actinoplanes garbadinensis ATCC31049. nih.gov This was achieved through the creation and screening of cosmid libraries of genomic DNA from the producing organism. core.ac.uk A homologous BGC was also discovered in Actinoplanes liguriae, which produces deoxyactagardine B, a variant of actagardine lacking the sulfoxide (B87167) bridge. core.ac.uk

Computational analysis of the cosmids containing these BGCs has allowed for the annotation of the genes involved in actagardine and deoxyactagardine B biosynthesis. core.ac.uk The core of the actagardine BGC in A. garbadinensis consists of a set of genes essential for the production of the modified peptide. Heterologous expression of a cosmid containing the entire BGC in Streptomyces lividans resulted in the production of ala(0)-actagardine, confirming that the cluster contains all the necessary genetic information for biosynthesis. nih.gov

A comparative analysis of the BGCs from A. garbadinensis and A. liguriae reveals a high degree of similarity in their core biosynthetic genes. The key difference lies in the absence of a functional garO gene in the A. liguriae cluster, which accounts for the lack of the sulfoxide in deoxyactagardine B. nih.gov The organization of the genes within the clusters suggests a modular arrangement typical of lantibiotic biosynthesis.

Table 1: Key Genes in the Actagardine Biosynthetic Gene Cluster
GeneOrganismPutative Function
garAA. garbadinensis, A. liguriaePrepropeptide
garMA. garbadinensis, A. liguriaeLanthionine (B1674491) Synthetase (Dehydration and Cyclization)
garOA. garbadinensisMonooxygenase (Sulfoxide formation)
garTA. garbadinensisPutative Transporter
garRA. garbadinensisPutative Regulatory Protein

The core of the actagardine BGC comprises three essential genes: garA, garM, and garO. nih.gov

garA : This gene encodes the precursor peptide, GarA, which is ribosomally synthesized as a prepropeptide. The GarA prepropeptide consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes, guiding them to the core peptide where the post-translational modifications occur. The core peptide is the structural template that, after modification, becomes the mature actagardine. Deletion of the garA gene in A. garbadinensis completely abolishes actagardine production, which can be restored by reintroducing the gene. nih.gov

garM : This gene encodes a bifunctional lanthionine synthetase, GarM. nih.gov This enzyme is responsible for two critical steps in actagardine biosynthesis: the dehydration of specific serine and threonine residues within the GarA core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent stereospecific Michael-type addition of cysteine thiols onto these dehydroamino acids to form the characteristic thioether cross-linkages of lanthionine and methyllanthionine. nih.gov

garO : This gene encodes a novel luciferase-like monooxygenase, GarO, which is responsible for the formation of the unique sulfoxide bridge in actagardine. nih.gov This enzyme catalyzes the oxidation of the thioether bond between two amino acid residues in the modified peptide. Deletion of the garO gene in A. garbadinensis results in the production of deoxyactagardine, demonstrating that this sulfoxidation is an enzyme-catalyzed process and not a spontaneous chemical modification. nih.gov

In addition to the core biosynthetic genes, the actagardine BGC also contains several open reading frames (ORFs) that are predicted to encode transporter and regulatory proteins. nih.gov These genes are thought to play crucial roles in the export of the mature antibiotic out of the cell and in the regulation of the BGC's expression.

Putative transporter genes, such as garT, have been identified within the cluster. core.ac.uk These genes likely encode proteins that facilitate the transport of actagardine across the cell membrane, conferring self-resistance to the producing organism and releasing the antibiotic into the environment.

The cluster also contains putative regulatory genes, such as garR, which may be involved in controlling the transcription of the other genes within the BGC. core.ac.uk The regulation of lantibiotic biosynthesis is often complex and can be influenced by various environmental and cellular signals.

Enzymology of Actagardine Biogenesis

The biosynthesis of actagardine involves a series of intricate enzymatic reactions that transform a simple, ribosomally synthesized peptide into a complex, biologically active molecule.

The lanthionine synthetase GarM is a key enzyme in the actagardine biosynthetic pathway, catalyzing both dehydration and cyclization reactions. nih.gov The dehydration of serine and threonine residues is the first modification step and is thought to proceed via an ATP-dependent phosphorylation of the hydroxyl groups of these amino acids, followed by the elimination of phosphate (B84403) to form dehydroalanine and dehydrobutyrine. scispace.com

Following dehydration, GarM catalyzes the intramolecular cyclization, which involves the nucleophilic attack of the thiol groups of cysteine residues on the newly formed dehydroamino acids. nih.gov This Michael-type addition results in the formation of the characteristic lanthionine and methyllanthionine bridges that define the structure of actagardine. The enzyme ensures the correct regioselectivity and stereospecificity of these cyclization events, which is crucial for the final three-dimensional structure and biological activity of the antibiotic.

The final step in the maturation of actagardine is the formation of a sulfoxide bridge, a reaction catalyzed by the monooxygenase GarO. nih.gov Biochemical studies have confirmed that GarO is responsible for this unique modification. The deletion of the garO gene leads to the production of deoxyactagardine, which lacks the sulfoxide. nih.gov This finding highlights the enzymatic nature of this oxidation. The activity of GarO is dependent on the presence of the fully modified and cyclized peptide, indicating that the sulfoxidation is a late-stage tailoring event in the biosynthetic pathway. The precise mechanism of oxygen activation and transfer by this novel luciferase-like monooxygenase is an area of ongoing research.

Research on Other Modifying Enzymes and Their Substrate Specificities

The biosynthesis of actagardine involves a series of post-translational modifications orchestrated by dedicated enzymes encoded within the gar gene cluster. nih.gov Research has primarily focused on two key modifying enzymes, GarM and GarO, which are essential for the maturation of the precursor peptide, GarA. nih.govnih.gov

GarM is a bifunctional lanthionine synthetase that is responsible for both the dehydration of specific serine and threonine residues on the GarA core peptide and the subsequent intramolecular cyclization reactions to form the characteristic (methyl)lanthionine thioether bridges. nih.govnih.gov The N-terminal leader peptide of GarA is believed to be crucial for recognizing and guiding the substrate to the modification enzymes. core.ac.uk

A unique feature of actagardine is the presence of a sulfoxide group on one of the thioether bridges, a modification catalyzed by the enzyme GarO. nih.govuniprot.org GarO is a novel luciferase-like monooxygenase that specifically oxidizes the C-terminal methyllanthionine bridge. core.ac.ukuniprot.org Gene deletion studies have confirmed the role of GarO; removal of the garO gene resulted in the production of deoxy variants of actagardine, demonstrating that the sulfoxide formation is an enzyme-catalyzed process and not a spontaneous chemical event. nih.gov In vitro studies have further shown that GarO can function even in the absence of the GarA leader peptide, suggesting some flexibility in its substrate recognition. nih.gov The substrate specificity of these enzymes is a key area of research, as it determines the potential for creating novel actagardine variants through peptide engineering. core.ac.uk

Table 1: Key Modifying Enzymes in Actagardine Biosynthesis

Enzyme Gene Function Substrate Notes
GarM garM Bifunctional lanthionine synthetase (Dehydration & Cyclization) GarA precursor peptide Catalyzes the formation of thioether bridges. nih.govnih.gov
GarO garO Luciferase-like monooxygenase Modified GarA peptide (specifically the C-terminal methyllanthionine bridge) Catalyzes the formation of a unique sulfoxide group. nih.govnih.govcore.ac.uk

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Production

Utilization of Streptomyces lividans as a Model Host for Actagardine Production

Streptomyces lividans has been successfully utilized as a heterologous host for the production of actagardine. nih.gov As a well-characterized and genetically tractable actinomycete, S. lividans is a suitable chassis for expressing biosynthetic gene clusters from other, often slow-growing or genetically challenging, actinomycetes like Actinoplanes garbadinensis. frontiersin.orgnih.govmdpi.com

Researchers have demonstrated that the expression of cosmids containing the entire actagardine biosynthetic gene cluster in S. lividans leads to the successful production of ala(0)-actagardine. nih.gov This confirmed that the cloned gene cluster contained all the necessary genetic information for biosynthesis and that S. lividans could support the complex post-translational modifications required. nih.govcore.ac.uk The use of engineered strains of S. lividans, such as TK24, which have been optimized for heterologous expression by deleting endogenous gene clusters to create a cleaner metabolic background, has further solidified its role as a valuable model host. nih.govscience.gov These systems are not only crucial for producing actagardine but also for studying the function of individual genes within the cluster through targeted gene deletion and complementation experiments. core.ac.uk

Engineered Escherichia coli Systems for Recombinant Actagardine and Variant Production

The production of actagardine has been successfully engineered in Escherichia coli, a host known for its rapid growth and ease of genetic manipulation. nih.govbuffalo.edu This was achieved through the co-expression of the actagardine precursor peptide gene (garA) along with the genes for the essential modification enzymes, garM and garO. nih.govrsc.org

To accomplish this, researchers constructed expression vectors, such as pRSFDuet-1 and pCDFDuet-1, to house the necessary genes. nih.gov For instance, garA and garM were inserted into one vector, while garO was placed in a compatible second vector for co-transformation into an expression strain like E. coli BL21 (DE3). nih.govrsc.org This strategy resulted in the heterologous production of fully modified Ala(0)-actagardine. nih.gov

These E. coli-based systems have also proven invaluable for producing novel variants. By introducing mutations into the garA gene, derivatives of actagardine can be generated. For example, adding a lysine (B10760008) residue to the C-terminus of the peptide created a variant with increased solubility while maintaining comparable bioactivity. nih.gov This demonstrates the utility of E. coli not only for recombinant production but also as a platform for peptide engineering to generate lantibiotic analogs with potentially improved properties. nih.gov

Optimization Strategies for Enhanced Lantibiotic Yields in Heterologous Hosts

Enhancing the production yields of lantibiotics like actagardine in heterologous hosts is a significant challenge that requires multi-faceted optimization strategies. These strategies encompass genetic modifications of the host and vector systems as well as the fine-tuning of fermentation processes. nih.govresearchgate.netresearchgate.net

Genetic and Vector-Based Strategies:

Host Strain Selection: The choice of host is critical. Strains like E. coli BL21 (DE3) are often preferred as they are engineered for high-level protein production. researchgate.net Similarly, engineered Streptomyces strains with deleted competing pathways can improve yields. nih.gov

Vector Engineering: Utilizing high copy number plasmids can increase the gene dosage and subsequent protein expression. nih.gov The strength of the promoter used to drive the expression of biosynthetic genes is also a key factor that can be engineered for optimal transcription levels. nih.gov

Codon Optimization: Adapting the codon usage of the heterologous genes to match that of the expression host can significantly improve translational efficiency. nih.gov

Fermentation and Process Optimization:

Media Composition: The composition of the culture medium, including carbon and nitrogen sources, as well as essential ions like phosphates and sulfates, must be optimized to support both robust cell growth and secondary metabolite production. ccsenet.org

Cultivation Conditions: Key physical parameters such as temperature, pH, and aeration (stirring and air flow rate) have a profound impact on yield and must be carefully controlled and optimized. nih.govjocpr.com Lowering the cultivation temperature after induction can sometimes improve the solubility and correct folding of heterologously expressed proteins. researchgate.net

Fed-Batch Cultivation: To achieve high cell densities and prolong the production phase, fed-batch fermentation is a commonly employed strategy. nih.gov This involves the controlled feeding of nutrients during cultivation to prevent substrate limitation and the accumulation of toxic byproducts.

Table 2: Summary of Optimization Strategies for Lantibiotic Production

Strategy Category Specific Approach Rationale
Genetic/Vector Host Strain Engineering Reduce metabolic burden and competing pathways. nih.gov
High Copy Number Plasmids Increase gene dosage for higher transcription levels. nih.gov
Promoter Engineering Control and enhance the transcription of biosynthetic genes. nih.gov
Codon Optimization Improve the efficiency of protein translation in the host. nih.gov
Fermentation Media Optimization Provide optimal nutrients for growth and production. ccsenet.org
Control of pH and Temperature Maintain optimal physiological conditions for enzymatic activity and cell viability. nih.gov
Fed-Batch Cultivation Achieve high cell density and extend the production period. nih.gov

Molecular Mechanisms of Antimicrobial Action Research

Target Identification and Molecular Interaction Dynamics

Central to actagardine's antibacterial activity is its specific interaction with Lipid II, a pivotal precursor molecule in the biosynthesis of peptidoglycan. This interaction effectively halts the construction of the cell wall, leading to bacterial cell death.

Actagardine, along with other type-B lantibiotics like mersacidin (B1577386), forms a stable complex with Lipid II. nih.govnih.gov This binding is a critical first step in its mechanism of action. Research has demonstrated that the interaction is highly specific; the presence of Lipid II is a prerequisite for the binding of actagardine to bacterial cells or isolated membranes. nih.gov Studies have shown that antibiotic inhibitors that prevent the formation of Lipid II also significantly interfere with the binding of structurally related lantibiotics, underscoring the dependence of this interaction on the availability of the Lipid II target. nih.gov The formation of this actagardine-Lipid II complex physically obstructs the precursor from being incorporated into the growing peptidoglycan chain. nih.gov

By binding to Lipid II, actagardine effectively prevents the transglycosylation step of peptidoglycan synthesis. nih.govnih.gov This enzymatic process, catalyzed by penicillin-binding proteins (PBPs), involves the polymerization of glycan chains by incorporating the disaccharide-pentapeptide unit from Lipid II into the nascent peptidoglycan. nih.govresearchgate.net The actagardine-Lipid II complex is not a viable substrate for the transglycosylase enzymes. nih.gov Consequently, the elongation of the peptidoglycan backbone is arrested, compromising the structural integrity of the cell wall. nih.govimmunosensation.de This mode of action, which involves sequestering the substrate rather than directly inhibiting the enzyme, is a hallmark of type-B lantibiotics. nih.gov

The binding site of actagardine on Lipid II is distinct from that of other classes of antibiotics. Unlike glycopeptides such as vancomycin, which bind to the D-Ala-D-Ala terminus of the pentapeptide chain of Lipid II, actagardine and mersacidin interact primarily with the disaccharide-pyrophosphate portion of the molecule. nih.govnih.gov This interaction does not involve the C-terminal D-alanyl-D-alanine moiety, which is the target for glycopeptides. nih.gov

While both actagardine and the type-A lantibiotic nisin target Lipid II, their binding modes and the subsequent consequences differ significantly. Nisin's N-terminal A/B ring system forms a "pyrophosphate cage," binding to the pyrophosphate moiety of Lipid II. nih.govuu.nl In contrast, the interaction of actagardine and mersacidin is proposed to involve a conserved sequence motif, suggesting a different recognition site on the Lipid II molecule that includes the sugar moieties. nih.govnih.govnih.gov This difference in binding sites is fundamental to their distinct mechanisms of action.

FeatureActagardine (Type-B Lantibiotic)Nisin (Type-A Lantibiotic)Vancomycin (Glycopeptide)
Primary Target Lipid IILipid IILipid II
Binding Site on Lipid II Disaccharide-pyrophosphate regionPyrophosphate moietyD-Ala-D-Ala terminus of the pentapeptide
Primary Mechanism Inhibition of transglycosylationPore formation and inhibition of cell wall synthesisInhibition of transglycosylation and transpeptidation

Cellular Responses to Actagardine Exposure

The molecular interactions of actagardine with Lipid II translate into profound and ultimately lethal effects on bacterial cells, primarily through the disruption of cell wall homeostasis.

Exposure of susceptible bacteria to actagardine leads to a swift inhibition of peptidoglycan biosynthesis. nih.govimmunosensation.de By sequestering Lipid II, actagardine prevents the incorporation of new peptidoglycan subunits into the cell wall. nih.gov This cessation of cell wall synthesis, in the face of ongoing autolytic enzyme activity that remodels the cell wall during growth and division, leads to a progressive weakening of the peptidoglycan sacculus. nih.govmdpi.com The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in slow cell lysis and death. nih.gov Research has shown that antibiotics targeting peptidoglycan synthesis can arrest cell division within minutes of treatment, highlighting the critical and immediate role of cell wall construction in bacterial proliferation. immunosensation.de

A key distinction between actagardine and pore-forming lantibiotics like nisin lies in their ultimate effect on the bacterial cell membrane. While both use Lipid II as a docking molecule, their subsequent actions diverge. nih.govuu.nl Nisin, after binding to Lipid II, utilizes its flexible C-terminal region to insert into the cytoplasmic membrane, forming pores. researchgate.net This pore formation leads to a rapid dissipation of the membrane potential, leakage of ions and ATP, and ultimately, a swift cell death. researchgate.net

In contrast, actagardine's interaction with Lipid II does not lead to pore formation. nih.govnih.gov Its primary and seemingly sole mechanism of killing is the inhibition of peptidoglycan synthesis. nih.gov This results in a slower mode of cell lysis compared to the rapid membrane permeabilization induced by nisin. nih.gov Therefore, while nisin has a dual mode of action (inhibition of cell wall synthesis and pore formation), actagardine's lethality is attributed solely to the blockade of cell wall precursor incorporation. nih.govnih.gov

LantibioticClassPrimary Cellular EffectConsequence
Actagardine Type-BInhibition of peptidoglycan transglycosylationSlow cell lysis due to weakened cell wall
Nisin Type-APore formation in the cell membrane and inhibition of peptidoglycan synthesisRapid cell death due to membrane depolarization and leakage

Comparative Mechanistic Analysis with Other Type B Lantibiotics

Mersacidin as a Mechanistic Analog: Shared Lipid II Binding and Inhibition Profile

Actagardine, a type B lantibiotic, shares significant mechanistic similarities with mersacidin, another member of the same class. oup.comoup.com Both are characterized by a rigid, globular structure, which contrasts with the flexible, elongated shape of type A lantibiotics like nisin. oup.commdpi.com This structural conformation is crucial to their shared mechanism of action, which is the inhibition of bacterial cell wall biosynthesis. oup.comoup.comacs.org

The primary molecular target for both actagardine and mersacidin is Lipid II, an essential precursor in the synthesis of peptidoglycan. oup.comnih.gov By forming a complex with Lipid II, these lantibiotics effectively block the transglycosylation step of the peptidoglycan synthesis pathway. nih.govnih.gov This inhibition prevents the incorporation of new monomeric units into the growing peptidoglycan chain, ultimately leading to a cessation of cell wall construction and slow cell lysis. nih.gov Research using radiolabelled precursors has confirmed that both actagardine and mersacidin selectively interfere with peptidoglycan metabolism without affecting the biosynthesis of DNA, RNA, or proteins. oup.com

A key feature distinguishing their action from type A lantibiotics is their inability to form pores in the bacterial membrane. oup.comnih.gov Their globular structure allows for tight binding to Lipid II but lacks the necessary flexible region for membrane insertion and pore formation. mdpi.com The interaction is highly specific; both mersacidin and actagardine bind selectively to Lipid II and not Lipid I, indicating that the N-acetylglucosamine (GlcNAc) residue of Lipid II is likely involved in the binding. uu.nl The molecular basis for this interaction is a conserved sequence motif shared by both peptides, which is believed to constitute the core Lipid II-binding site. nih.govnih.gov

FeatureActagardineMersacidin
Lantibiotic Type Type BType B
Structure Globular, rigidGlobular, rigid
Primary Target Lipid IILipid II
Mechanism Inhibition of peptidoglycan synthesisInhibition of peptidoglycan synthesis
Inhibited Step TransglycosylationTransglycosylation
Pore Formation NoNo

Research on Broader Spectrum of Lantibiotic Action beyond Direct Target Inhibition

While the primary mechanism of action for type B lantibiotics like actagardine is the direct inhibition of cell wall synthesis via Lipid II binding, research into the broader family of lantibiotics has revealed additional biological activities that extend beyond this direct target inhibition. frontiersin.org

One alternative mechanism, proposed for certain lantibiotics that are too short to span the lipid bilayer and form pores, is the sequestration of Lipid II. scispace.comresearchgate.net In this model, the lantibiotic binds to Lipid II and removes it from the site of cell division (the septum), thereby blocking cell wall synthesis without forming pores. scispace.comresearchgate.net This sequestration effect represents a distinct mode of bactericidal activity that goes beyond simple inhibition of an enzymatic step. scispace.com

Genetic Engineering and Rational Design of Actagardine Variants Research

Methodologies for Site-Directed Mutagenesis and Variant Library Generation

To explore the potential of actagardine, various mutagenesis techniques have been employed to create a diverse range of molecular variants. These methods allow for both the systematic mapping of functionally important residues and the generation of extensive libraries for screening.

Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a protein's function. By systematically replacing residues with the small, non-reactive amino acid alanine, researchers can identify "hot spots" critical for biological activity. An alanine scanning library of actagardine has been constructed to analyze the impact of these substitutions. nih.gov This approach helps to map the functional epitopes of the molecule, providing a deeper understanding of its structure-activity relationship.

To cast a wider net for potentially beneficial mutations, saturation mutagenesis has been applied to actagardine. This technique involves replacing a specific amino acid with all other 19 common amino acids, creating a comprehensive library of variants at a single position. In a significant study, a library of 228 actagardine mutants was engineered by systematically substituting each amino acid of the parent peptide, with the exception of those involved in critical bridge formations. nih.govnih.gov This exhaustive approach allows for a thorough investigation of the chemical diversity that can be introduced at each position.

The efficient generation of actagardine variants has been facilitated by the development of specialized genetic tools. The plasmid pAGvarX is an engineered vector that contains a cassette with the garA gene, which encodes the actagardine precursor peptide. nih.gov This plasmid is introduced into a strain of the producing organism, Actinoplanes garbadinensis, where the native garA gene has been deleted. This system allows for the rapid production of actagardine variants by simply introducing mutated versions of the garA gene on the pAGvarX plasmid, which then restores the production of the modified lantibiotic. nih.gov

Functional Characterization of Engineered Actagardine Derivatives

Once new variants of actagardine are created, they undergo rigorous testing to determine how the structural changes have affected their biological properties. This includes assessing their antimicrobial potency and investigating any alterations to their mechanism of action.

A key goal of engineering actagardine is to improve its effectiveness against pathogenic bacteria. The variant libraries are screened for antimicrobial activity, and promising candidates are studied in more detail. A notable success from the saturation mutagenesis studies is the variant V15F, where the valine at position 15 was replaced by phenylalanine. nih.govnih.gov This single amino acid substitution resulted in a significant enhancement of its antimicrobial properties. The V15F mutant has demonstrated improved activity against a variety of Gram-positive pathogens, including the notoriously difficult-to-treat Clostridium difficile. nih.govnih.gov Research has shown that the V15F variant has a Minimum Inhibitory Concentration (MIC) that is 2- to 4-fold lower than the original actagardine A against several C. difficile strains, indicating a substantial increase in potency. nih.gov

CompoundTarget OrganismImprovement in Potency (MIC)
Actagardine V15FClostridium difficile2- to 4-fold lower than wild-type

Actagardine and other type-B lantibiotics exert their antimicrobial effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to Lipid II, an essential precursor molecule in the peptidoglycan synthesis pathway. core.ac.uknih.gov While it is understood that engineered variants with enhanced potency, such as V15F, still target this pathway, the precise modifications to the mechanism of action are a subject of ongoing investigation. It is hypothesized that the amino acid substitutions may lead to a higher binding affinity for Lipid II or an improved ability to disrupt the cell wall synthesis machinery. However, detailed studies specifically elucidating how these structural changes quantitatively alter the interaction with Lipid II are not yet fully available. The improved activity of certain derivatives suggests that the modifications can optimize the molecule's interaction with its target, thereby enhancing its inhibitory effect on peptidoglycan synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies through Variant Analysis

Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective actagardine variants. By systematically altering the amino acid sequence and observing the resultant changes in biological activity, researchers can elucidate the roles of individual residues and structural motifs.

Alanine scanning mutagenesis has been a pivotal technique in identifying the amino acid residues in actagardine that are critical for its antimicrobial activity, which is predicated on its ability to bind to Lipid II. In these studies, individual amino acid residues are systematically replaced with alanine, and the activity of the resulting variant is assessed.

Further saturation mutagenesis studies, where a specific residue is replaced by all other 19 common amino acids, have provided deeper insights. A comprehensive library of actagardine A variants was generated, leading to the identification of the V15F (Valine at position 15 replaced by Phenylalanine) mutant. nih.gov This particular variant demonstrated improved activity against a range of significant Gram-positive pathogens, including Clostridium difficile, when compared to the parent actagardine A molecule. nih.gov The enhancement in activity with the V15F substitution underscores the importance of the residue at position 15 in mediating the interaction with Lipid II and suggests that introducing an aromatic residue at this position can be beneficial.

Table 1: Key Amino Acid Residues in Actagardine and the Impact of Their Substitution

Original Residue Position Mutant Variant(s) Observed Effect on Biological Activity
Serine 2 S2A Retention of some biological activity
Valine 15 V15A Retention of some biological activity
Valine 15 V15F Improved activity against Gram-positive pathogens

The conformational flexibility of actagardine is a critical determinant of its biological activity. The tetracyclic structure of actagardine, formed by lanthionine (B1674491) and methyllanthionine bridges, imparts a significant degree of rigidity to the molecule. This pre-organized and compact, globular structure is believed to be crucial for its specific recognition and binding to Lipid II. mdpi.com

Research on related type B lantibiotics, such as mersacidin (B1577386), has shown that the molecular geometry is highly evolved for Lipid II binding. nih.gov Studies involving the insertion of additional amino acids into the ring structures of such lantibiotics have demonstrated that while some regions, like ring B, can accommodate minor changes, insertions into other rings, such as ring A, and their flanking regions lead to a complete loss of antimicrobial activity. nih.gov This suggests that the precise three-dimensional arrangement of the peptide backbone and side chains is paramount for a productive interaction with the target.

The inherent rigidity of the actagardine scaffold ensures that the key residues involved in Lipid II binding are presented in the optimal orientation. Any significant increase in conformational flexibility, for instance, through the disruption of the ring structures, would likely lead to a decrease in binding affinity and, consequently, a loss of biological activity. Therefore, a degree of conformational constraint is essential for the potent antimicrobial action of actagardine.

Table 2: Impact of Conformational Changes on Lantibiotic Activity

Structural Modification Region of Lantibiotic Impact on Conformational Flexibility Consequence for Biological Activity
Amino acid insertions Ring A and flanking regions Increased flexibility/disruption of geometry Loss of antimicrobial activity
Amino acid insertions/substitutions Ring B Tolerated to some extent Variable, some activity may be retained

Academic Research on Novel Derivative Synthesis (e.g., Carboxamides, Semisynthetic Approaches)

Academic and industrial research has explored the synthesis of novel actagardine derivatives to improve its physicochemical properties and therapeutic potential. These efforts have primarily focused on carboxamide derivatives and other semisynthetic modifications.

A series of basic carboxamides of actagardine have been synthesized and evaluated. nih.gov The rationale behind this approach was to modify the charge and lipophilicity of the molecule, which can influence properties such as water solubility. The research found that monocarboxamides were generally more active than the parent actagardine against selected Gram-positive bacteria. nih.gov One particular derivative, the 3,3-dimethylamino-1-propylamide hydrochloride, exhibited good water solubility, a bactericidal mode of action, and favorable antibacterial activity, marking it as a candidate for further investigation. nih.gov

Semisynthetic approaches have also yielded promising results. A notable example is NVB302 , a semisynthetic analog of deoxyactagardine B (a close relative of actagardine). mdpi.com In NVB302, a C-terminal 1,7-diaminoheptane (B1222138) tail has been added. nih.gov This modification was shown to improve the compound's stability in simulated gastric fluid, as well as its bioactivity and solubility. nih.gov NVB302 has progressed to clinical trials for the treatment of Clostridium difficile infections, highlighting the potential of semisynthetic modifications to generate clinically viable drug candidates. mdpi.comnih.gov Another derivative, NVB333 , has also been developed and has shown good pharmacological and pharmacokinetic properties in preclinical studies. nih.gov These examples underscore the value of synthetic and semisynthetic chemistry in optimizing the therapeutic properties of natural products like actagardine.

Bacterial Resistance Mechanisms to Actagardine and Lantibiotics Research

Molecular Basis of Intrinsic and Acquired Resistance

Resistance to lantibiotics is multifaceted, involving mechanisms that prevent the antibiotic from reaching its target or that modify the target itself. reactgroup.org Key mechanisms include the active efflux of the drug, enzymatic inactivation, and alterations to the cell envelope that limit drug penetration or protect its molecular target. nih.govmdpi.com

A primary mechanism of resistance against lantibiotics and other antimicrobial peptides in Gram-positive bacteria is mediated by ATP-Binding Cassette (ABC) transporter systems. mdpi.com These are complex molecular machines that use the energy from ATP hydrolysis to move substrates across cellular membranes. wikipedia.org Among the most studied systems conferring lantibiotic resistance are the BceAB-type transporters. nih.govfrontiersin.org

These transporters are typically composed of two main components: a nucleotide-binding domain (NBD), such as BceA, which hydrolyzes ATP, and a transmembrane domain (TMD), like BceB, which forms the channel for substrate translocation. nih.govfrontiersin.org The BceAB system is notable for its unique TMD structure, which includes a large extracellular domain believed to be involved in substrate recognition. frontiersin.org Research indicates that these transport systems are responsible for high-level resistance to various peptide antibiotics that target the cell wall synthesis intermediate, Lipid II. nih.govbiorxiv.org

The expression of genes encoding these transporters is often regulated by a two-component system (TCS), which senses the presence of the antimicrobial peptide and subsequently activates the transcription of the resistance genes. nih.govfrontiersin.org

Table 1: Components of BceAB-type ABC Transporter Systems
ComponentProtein ExampleLocationFunctionReference
Nucleotide-Binding Domain (NBD)BceACytoplasmicBinds and hydrolyzes ATP to power transport. nih.govfrontiersin.org
Transmembrane Domain (TMD)BceBCell MembraneForms the channel and contains a large extracellular domain for substrate recognition. frontiersin.orgfrontiersin.org
Two-Component System (TCS)BceRSCell Membrane / CytoplasmSenses the antibiotic and regulates the expression of the bceAB genes. nih.govfrontiersin.org

Initially, BceAB-type transporters were thought to function as conventional efflux pumps, directly expelling the antibiotic from the bacterial cell. reactgroup.org However, recent research has challenged this model, suggesting a more sophisticated mechanism known as target protection. nih.gov Lantibiotics like actagardine and the well-studied nisin exert their antimicrobial effect by binding to Lipid II, a crucial precursor in peptidoglycan synthesis, thereby inhibiting cell wall construction. oup.com

Instead of pumping the antibiotic out, evidence suggests that BceAB-type transporters protect the cell by acting on the target of the antibiotic. nih.gov One proposed mechanism is that these transporters "flip" Lipid II cycle intermediates, such as undecaprenyl pyrophosphate (UPP) or Lipid II itself, from the outer leaflet of the cytoplasmic membrane to the inner leaflet. nih.govbiorxiv.org This translocation sequesters the target, making it inaccessible to the lantibiotic on the cell surface and allowing cell wall synthesis to proceed. nih.gov This represents a novel form of resistance where the transporter provides protection without directly removing or inactivating the drug. nih.govnih.gov

The genes that confer resistance to lantibiotics are known as resistance determinants. mlsascp.com These can be part of the bacterium's core chromosome (intrinsic resistance) or located on mobile genetic elements (acquired resistance). nih.govnih.gov The dissemination of resistance, particularly acquired resistance, is a major factor in the spread of antibiotic-resistant bacteria. mdpi.com

Genetic analysis has shown that the operons encoding BceAB-type transporters and their associated regulatory systems are frequently found on plasmids and transposons. mdpi.com These mobile genetic elements can be transferred between bacteria—even across different species—through processes like conjugation, transformation, and transduction. nih.gov This horizontal gene transfer allows for the rapid spread of resistance determinants throughout a bacterial population. mdpi.com Molecular methods such as Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS) are used to detect and analyze these specific resistance genes, providing crucial information for tracking their spread. mlsascp.com

Table 2: Key Genetic Elements in Lantibiotic Resistance
Gene/OperonFunctionCommon Genetic LocationDissemination MechanismReference
bceABEncodes the BceAB ABC transporter involved in target protection.Chromosome, PlasmidsHorizontal Gene Transfer nih.govbiorxiv.org
bceRSEncodes the two-component system that regulates bceAB expression.Chromosome, PlasmidsHorizontal Gene Transfer nih.govbiorxiv.org
Mobile Genetic ElementsCarry resistance genes (e.g., bceAB operon) between bacteria.Plasmids, TransposonsConjugation, Transformation, Transduction nih.govmdpi.com

Strategies to Overcome Resistance in Laboratory Settings

The rise of resistance necessitates innovative strategies to restore the efficacy of antimicrobials. mdpi.com Research in laboratory settings is focused on two primary approaches: combining existing agents to create synergistic effects and engineering new molecules that can evade resistance mechanisms.

Combination therapy, where two or more antimicrobial agents are used together, is a promising strategy to combat resistant bacteria. nih.gov A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. hilarispublisher.com This can be achieved by pairing a lantibiotic with another agent that has a different mechanism of action. hilarispublisher.com

For example, an antimicrobial peptide could be used to disrupt the bacterial membrane, thereby increasing its permeability. frontiersin.org This allows a second antibiotic to enter the cell more easily and reach its intracellular target at a higher concentration. frontiersin.org The effectiveness of such combinations is often quantified using the fractional inhibitory concentration (FIC) index in checkerboard assays. nih.govnih.gov A lower FIC index indicates a stronger synergistic effect. nih.gov This approach not only enhances antimicrobial activity but may also reduce the likelihood of resistance developing to either drug. biointerfaceresearch.com

Another powerful strategy is the bioengineering of lantibiotics to create novel variants with improved properties. nih.gov Using techniques of synthetic biology, researchers can modify the structure of a lantibiotic like actagardine to enhance its antimicrobial activity, improve its stability, or alter its structure so that it is no longer recognized by bacterial resistance mechanisms like ABC transporters. frontiersin.org

One approach involves introducing non-canonical amino acids into the peptide's structure to create new chemical properties. nih.gov Another successful strategy has been the creation of hybrid molecules. For instance, researchers have synthetically joined nisin to vancomycin, resulting in a hybrid that demonstrated a 40-fold increase in potency compared to the individual components. frontiersin.org These engineered lantibiotics hold significant potential as next-generation therapeutics to address the urgent problem of antibiotic resistance. nih.gov

Ecological and Evolutionary Research Perspectives

Role of Actagardine in Microbial Interactions and Ecological Niches

The production of secondary metabolites like the lantibiotic actagardine by Actinoplanes garbadinensis is a key strategy for survival and competition within complex microbial communities. In soil ecosystems, where these bacteria reside, microorganisms are in a constant battle for resources and space. nih.govrockefeller.edu The secretion of antimicrobial compounds, such as actagardine, is a form of interference competition, where one organism directly harms another to gain a competitive advantage. strath.ac.uknih.gov

Research on other marine actinomycetes, such as Salinispora species, has shown a clear link between the production of secondary metabolites and competitive strategies. For instance, Salinispora arenicola exhibits inhibitory activity against other bacteria early in its growth cycle, which is associated with antibiotic production. strath.ac.uknih.gov This suggests that the production of these compounds is an offensive strategy to eliminate competitors and secure a niche. In contrast, closely related species may employ different strategies, such as rapid nutrient utilization (exploitation competition). strath.ac.uk This ecological divergence, driven by different competitive strategies, highlights the importance of antibiotic production in shaping microbial community structure. strath.ac.uknih.gov

While direct studies on the ecological role of actagardine in the soil are limited, the potent antibacterial activity of actagardine against various Gram-positive bacteria strongly suggests its involvement in structuring the microbial community around A. garbadinensis. By inhibiting the growth of competing bacteria, actagardine likely helps its producer to secure access to nutrients and establish a stable population. Furthermore, microbial interactions can be complex, with some bacteria stimulating antibiotic production in others. In one study, an Actinoplanes species was found to induce the production of an antimicrobial compound in Couchioplanes caeruleus during co-cultivation, demonstrating the intricate web of chemical communication and competition in these environments. nih.gov The presence of lantibiotics like nisin has also been shown to impact the composition and function of microbial communities, indicating that these molecules are significant ecological factors. nih.gov

Table 1: Competitive Strategies in Microbial Interactions
StrategyDescriptionExample Organism/Compound
Interference Competition Directly inhibiting or killing competitors through the production of antimicrobial compounds.Actinoplanes garbadinensis (producing actagardine)
Exploitation Competition Efficiently consuming shared, limited resources to outperform competitors.Salinispora tropica (enriched in genes for nutrient acquisition) strath.ac.uk

Evolutionary Trajectories and Diversification of Actagardine Biosynthetic Gene Clusters

The biosynthesis of actagardine is orchestrated by a dedicated biosynthetic gene cluster (BGC), and the evolution of this cluster provides insights into the diversification of lantibiotics. The actagardine BGC contains the structural gene garA, which encodes the precursor peptide, and genes for post-translational modification enzymes, transporters, and regulatory proteins. nih.gov A key feature of the actagardine cluster is the presence of garM, a bifunctional enzyme responsible for both the dehydration of serine and threonine residues and the subsequent cyclization to form lanthionine (B1674491) bridges, which is characteristic of type B lantibiotics. nih.govpnas.org

A unique component of the actagardine BGC is the garO gene, which encodes a novel luciferase-like monooxygenase. nih.gov This enzyme is responsible for the formation of a sulfoxide (B87167) group on a C-terminal methyllanthionine bridge, a modification that was previously thought to be a spontaneous chemical event. nih.gov The presence of such unique tailoring enzymes within BGCs is a significant driver of chemical diversification, leading to the production of novel lantibiotic variants with potentially altered activities.

Comparative genomics reveals both conservation and divergence among lantibiotic BGCs. The actagardine cluster shares organizational similarities with other type B lantibiotic clusters, such as that of mersacidin (B1577386), particularly in having a lanM-like gene for modifications. nih.govasm.org However, there are also significant differences. For example, computational analysis has identified actagardine homologs like michiganin A, whose structural peptides are very similar to actagardine, yet they are encoded by markedly different BGCs. core.ac.uk This suggests that the genes for the structural peptide and the biosynthetic machinery can have distinct evolutionary histories, possibly assembled through mechanisms like horizontal gene transfer (HGT). HGT is a recognized mechanism for the spread of biosynthetic capabilities among bacteria, allowing for the rapid acquisition of novel metabolic pathways. frontiersin.org The evolution of lantibiotic BGCs is likely a mosaic process, involving gene duplication, divergence of enzyme function, and the acquisition of new genes through HGT, leading to the wide diversity of lantibiotic structures seen in nature. researchgate.net The slow rate of evolution observed in the spotted gar genome, for instance, has helped to clarify the evolutionary history of gene families in other vertebrates, and similar principles of comparative genomics can be applied to understand the evolution of complex BGCs in bacteria. nih.govnih.gov

Table 2: Key Genes in the Actagardine Biosynthetic Gene Cluster
GeneFunctionSignificance
garA Encodes the prepropeptideThe structural template for the final actagardine molecule. nih.gov
garM Bifunctional modification enzyme (dehydratase/cyclase)Characteristic of type B lantibiotic biosynthesis. nih.gov
garO Luciferase-like monooxygenaseCatalyzes the unique sulfoxidation, contributing to actagardine's structural diversity. nih.gov

Genomic Mining for Novel Actagardine-like Peptides in Environmental and Actinobacterial Isolates

The increasing availability of microbial genome sequences, combined with advanced bioinformatics tools, has revolutionized the discovery of novel natural products, including lantibiotics similar to actagardine. nih.govfloraandfona.org.in This approach, known as genome mining, leverages the fact that the genes responsible for producing secondary metabolites are typically clustered together in BGCs. floraandfona.org.in By searching for conserved "signature" genes within these clusters, researchers can predict the production of specific classes of compounds, even from microorganisms that are difficult to cultivate. plos.orgnih.gov

For the discovery of novel lantibiotics, a common strategy is to mine genomic data for homologs of conserved biosynthetic genes. plos.org For instance, genes encoding the modification enzymes LanM (for type B lantibiotics like actagardine) or LanB/LanC (for type A lantibiotics), and the transporter LanT, are often used as queries to scan databases. plos.orgnih.govnih.gov This approach has successfully led to the identification of numerous putative lantibiotic BGCs in a wide range of bacteria, including many actinomycetes not previously known to produce such compounds. plos.orgnih.gov

A variety of powerful bioinformatics tools have been developed to facilitate this process. Platforms like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BAGEL (BActeriocin GEnome mining tooL) can automatically scan a genome sequence, identify potential BGCs, and even predict the class of the secondary metabolite that might be produced. nih.govacs.org More specialized tools like RiPPquest and RiPPMiner can further refine these predictions for ribosomally synthesized and post-translationally modified peptides (RiPPs), the class to which lantibiotics belong. nih.govacs.orgresearchgate.netmdpi.com These tools integrate genomic data with mass spectrometry to directly link a predicted BGC to the actual molecule it produces. acs.org

These genome mining efforts have revealed that the biosynthetic potential of actinobacteria is far greater than previously appreciated from culture-based screening alone. nih.gov For example, a study using the LanT transporter as a driver sequence identified 54 bacterial strains containing novel lantibiotic BGCs. plos.orgnih.gov These newly discovered clusters exhibit a variety of architectures, some encoding single peptides and others two-component lantibiotics, highlighting the rich, untapped diversity of these compounds in nature. plos.orgnih.gov This systematic approach of genome mining, often combined with comparative genomics, provides a robust pipeline for the targeted discovery of novel actagardine-like peptides and other valuable natural products. researchgate.netnih.gov

Table 3: Bioinformatics Tools for Genome Mining of Lantibiotics
ToolPrimary FunctionApplication in Lantibiotic Discovery
antiSMASH Identifies and annotates a wide range of secondary metabolite BGCs. nih.govBroad-spectrum screening of genomes for potential lantibiotic clusters. nih.gov
BAGEL Specifically designed for the identification of bacteriocin (B1578144) and RiPP BGCs. nih.govTargeted mining for novel lantibiotic gene clusters. nih.gov
RiPPquest Integrates genomics and tandem mass spectrometry to identify RiPPs. acs.orgConnects predicted lantibiotic BGCs to their expressed peptide products. acs.org
LanT/LanM Homolog Searching Uses conserved biosynthetic genes as probes in BLAST searches. plos.orgnih.govA targeted strategy to find novel type B lantibiotic clusters similar to actagardine's. plos.orgnih.gov

Advanced Research Methodologies and Future Directions

Computational Biology and Bioinformatics in Actagardine Research

Computational tools are becoming indispensable for accelerating the discovery and characterization of novel lantibiotics and for understanding their complex biological interactions.

The advent of next-generation sequencing and sophisticated bioinformatics has revolutionized the search for new natural products. nih.gov Genome mining strategies are being employed to sift through vast genomic and metagenomic datasets to identify putative biosynthetic gene clusters (BGCs) for lanthipeptides, including novel variants related to actagardine. nih.govfrontiersin.org

The biosynthetic gene cluster for actagardine, produced by Actinoplanes garbadinensis, has been successfully cloned, sequenced, and annotated. nih.gov This BGC contains the structural gene garA, which encodes the prepropeptide, alongside genes for modification enzymes like the lantibiotic cyclase GarM, and a unique luciferase-like monooxygenase, GarO, responsible for forming the sulfoxide (B87167) group. nih.govcore.ac.uk Computational analysis of the actagardine BGC has not only elucidated the function of essential genes but has also identified homologs such as michiganin A. core.ac.uk

These approaches have expanded beyond known producers. By searching for conserved domains characteristic of lantibiotic biosynthesis, such as LanM modification enzymes or LanT transporters, researchers have identified numerous uncharacterized lanthipeptide BGCs in a wide range of bacteria. plos.org This in silico-first approach accelerates the discovery of novel lantibiotics that may possess unique structural features and biological activities. plos.org

Table 1: Key Genes in the Actagardine Biosynthetic Gene Cluster

GeneEncoded Protein/FunctionRole in Biosynthesis
garAActagardine prepropeptideThe structural precursor peptide that undergoes post-translational modification. nih.gov
garMLantibiotic cyclase/dehydrataseCatalyzes the dehydration of serine and threonine residues and subsequent cyclization to form thioether bridges. nih.gov
garOLuciferase-like monooxygenaseResponsible for the unique sulfoxidation of a methyllanthionine residue. nih.gov
garTTransporterImplicated in the export of the mature lantibiotic.
garR/KRegulatory proteinsLikely involved in the regulation of gene cluster expression. core.ac.uk

In Silico Modeling of Actagardine-Target Interactions and Conformational Dynamics

Understanding how actagardine interacts with its molecular target, Lipid II, is crucial for elucidating its mechanism of action and for designing improved variants. core.ac.uk In silico modeling, including molecular docking and molecular dynamics (MD) simulations, provides a powerful means to visualize and analyze these interactions at an atomic level. biotech-asia.orgnih.gov

The high-resolution three-dimensional structure of actagardine, determined by NMR spectroscopy, reveals a rigid, globular shape with two distinct putative binding pockets. nih.gov This structural data serves as the foundation for computational studies. nih.govnih.gov One pocket is formed by the intertwined C-terminal thioether rings, while a second, L-shaped pocket is created by the orientation of the N-terminal and C-terminal ring systems. nih.gov This second pocket, which shares high sequence similarity with the related lantibiotic mersacidin (B1577386), is hypothesized to be the primary site of interaction with Lipid II. nih.gov

MD simulations can be used to study the conformational dynamics of actagardine in different environments and to model its binding to Lipid II. nih.govplos.org These simulations can predict the key amino acid residues involved in the interaction, the stability of the actagardine-Lipid II complex, and how mutations might affect binding affinity and antibacterial activity. nih.govscienceopen.com Such computational insights are invaluable for guiding the rational design of more potent actagardine derivatives. nih.gov

Systems Biology Approaches to Lantibiotic Production and Activity in Producer Strains

To optimize the production of actagardine for potential commercial application, a holistic understanding of the producer organism's metabolism is necessary. core.ac.uk Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a framework for analyzing and engineering the metabolic networks of producer strains like Actinoplanes garbadinensis. youtube.comumbc.edu

Metabolic engineering strategies can be applied to enhance the yield of actagardine. lbl.gov This can involve increasing the supply of precursor amino acids, optimizing the expression of the actagardine BGC, and modifying pathways that compete for essential metabolites. nih.govnih.gov For instance, the expression of the garA gene and its associated modification enzymes has been successfully achieved in heterologous hosts such as Streptomyces lividans and even Escherichia coli, demonstrating the feasibility of engineering production platforms. nih.govrsc.org

Systems-level analysis helps identify metabolic bottlenecks and regulatory circuits that control lantibiotic biosynthesis. mpg.defrontiersin.org By constructing and analyzing genome-scale metabolic models of the producer strain, researchers can predict the effects of genetic modifications on growth and actagardine production, leading to more efficient and targeted strain improvement strategies. youtube.com

Integration of Novel Analytical Techniques for High-Resolution Structural and Mechanistic Studies

The detailed characterization of actagardine's structure and function has been heavily reliant on advanced analytical techniques. researchgate.nettaylorandfrancis.com High-resolution nuclear magnetic resonance (NMR) spectroscopy has been the cornerstone for both elucidating the primary amino acid sequence and determining the complex three-dimensional solution structure of actagardine. nih.govnih.gov Techniques such as 2D homonuclear and heteronuclear NMR provided the necessary distance and torsional-angle constraints to calculate a detailed structural model. nih.gov

Mass spectrometry (MS) is another critical tool, used to confirm the molecular weight and to aid in sequence analysis through fragmentation techniques. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is essential for the detection and quantification of actagardine and its variants from complex culture broths. nih.gov

Emerging Research Areas and Unexplored Potential of Actagardine in Biotechnology and Academic Discovery

Actagardine continues to be a subject of significant interest due to its unique structure and potent activity against clinically relevant Gram-positive pathogens, including multidrug-resistant strains. nih.gov Emerging research is focused on leveraging its ribosomal biosynthetic pathway for the creation of novel peptide therapeutics. researchgate.net

One of the most promising areas is the bioengineering of actagardine variants with improved properties. nih.gov A variant generation system has been used to create a comprehensive library of mutants by systematically substituting amino acids throughout the peptide. nih.gov This has led to the discovery of variants, such as V15F, with enhanced activity against pathogens like Clostridium difficile. nih.gov This work not only provides new therapeutic leads but also offers insights into the structure-activity relationships of the molecule and the flexibility of its biosynthetic machinery. nih.gov

The untapped potential of actagardine is considerable. Its compact and rigid structure makes it an attractive scaffold for combinatorial biosynthesis, where modules from other natural product pathways could be integrated to generate hybrid compounds with novel activities. nih.gov The unique sulfoxide moiety introduced by the GarO enzyme is of particular interest, and further study of this enzyme could yield new tools for peptide engineering. nih.gov As our ability to manipulate complex biosynthetic pathways grows, actagardine serves as an excellent model for exploring the boundaries of engineered natural products, with potential applications extending beyond antibacterial agents into other areas of biotechnology and medicine. researchgate.net

Q & A

Q. What experimental methodologies are employed to determine the three-dimensional structure of actagardine, and how do they address structural ambiguities?

Actagardine's structure is resolved using homonuclear/heteronuclear NMR spectroscopy (e.g., 2D NOESY, 3D NOESY-TOCSY) and mass spectrometry . These techniques identify thioether bridges, sulfoxide groups, and conformational constraints. For instance, NMR-derived distance and torsional-angle constraints (133 and 22, respectively) enabled calculation of an ensemble of low-energy structures (backbone RMSD: 17 pm), revealing its compact globular shape . Earlier structural inaccuracies (e.g., incorrect bridging patterns) were corrected via Edman degradation and chemical modification assays , highlighting the necessity of multi-method validation .

Q. How is the biosynthetic gene cluster of actagardine organized, and what tools are used to study its post-translational modifications?

The actagardine gene cluster (garA, garM, garO) includes a precursor peptide gene, a modification enzyme for dehydration/cyclization, and a monooxygenase (garO) for sulfoxide formation. Heterologous expression in Streptomyces lividans confirmed garA's role in precursor production, while garO deletion in Actinoplanes garbadinensis generated deoxyactagardine variants, proving enzymatic (not spontaneous) sulfoxidation . Plasmid-based systems (e.g., pAGvarX) enable saturation mutagenesis for variant libraries .

Q. What is the established mechanism of actagardine's inhibition of bacterial cell wall biosynthesis?

Actagardine targets murein (peptidoglycan) biosynthesis in Gram-positive bacteria by binding lipid II intermediates. Structural studies identified two binding pockets: one stabilized by a C-terminal β-sheet and another with hydrophilic residues (Glu11, Ser2). Sequence similarity with mersacidin suggests shared binding motifs (residues 3–12), validated via NMR-based docking and competitive inhibition assays .

Advanced Research Questions

Q. How can heterologous expression systems (e.g., E. coli) be optimized for actagardine production, and what challenges arise?

Heterologous production requires codon-optimized vectors (e.g., pET28b for garO), IMAC purification of His-tagged enzymes, and in vitro reconstitution of flavin-dependent monooxygenase activity. Challenges include poor solubility of lanthipeptide modification enzymes and incomplete post-translational processing. Co-expression with chaperones or fusion tags may improve yield .

Q. How do structural discrepancies in actagardine literature arise, and what strategies resolve them?

Initial misassignment of thioether bridges (e.g., Kettenring et al., 1990) was corrected via gradient-enhanced HMBC NMR and partial synthesis . Discrepancies highlight the need for high-resolution MS/MS and chemical derivatization (e.g., methyllanthionine residue sequencing) to validate cyclic structures .

Q. What role does the flavin-dependent monooxygenase GarO play in actagardine's bioactivity, and how is its function characterized?

GarO catalyzes sulfoxide formation at the C-terminal methyllanthionine. In vitro assays with FMN and NADH confirmed oxygen-dependent activity, while garO deletion abolished sulfoxidation. Structural analysis (gel filtration, FMN-binding domains) supports its classification as a luciferase-like enzyme .

Q. How are actagardine variants engineered to study structure-activity relationships (SAR), and what insights emerge?

Alanine-scanning mutagenesis and saturation mutagenesis (e.g., pAGvarX library) identify residues critical for activity. For example, Ala(0)-actagardine (added N-terminal alanine) showed enhanced activity, while Lys(0)-actagardine emphasized charge modulation . NAI-802 (additional Arg residue) improved potency 2–4× via electrostatic interactions .

Q. What methodologies assess actagardine's resistance potential in Gram-positive pathogens?

Serial passage assays under sub-inhibitory concentrations monitor MIC shifts. Derivatives like NVB-333 (3,5-dichlorobenzylamine-modified) show low resistance propensity, tested via time-kill curves and genomic sequencing of evolved strains. Comparative studies with vancomycin-resistant Enterococcus reveal actagardine's unique binding kinetics .

Q. How do environmental conditions (pH, ion strength) influence actagardine's bioactivity, and how is this experimentally evaluated?

MIC assays under varying pH (4–8) and cation-adjusted media (Mg²⁺, Ca²⁺) quantify activity changes. Actagardine's stability in acetonitrile/water (7:3) confirms solvent tolerance, while circular dichroism monitors conformational shifts .

Q. What advanced imaging techniques map actagardine's interaction with bacterial membranes?

Cryo-electron microscopy visualizes lipid II binding, while surface plasmon resonance (SPR) measures kinetics. Fluorescently labeled actagardine (e.g., FITC conjugation) tracks localization in S. aureus via confocal microscopy .

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